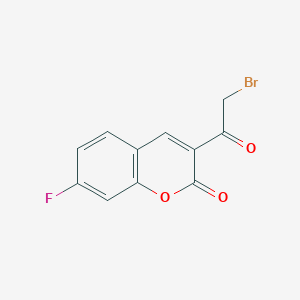

3-(2-Bromoacetyl)-7-fluorochromen-2-one

Description

3-(2-Bromoacetyl)-7-fluorochromen-2-one is a halogenated coumarin derivative characterized by a bromoacetyl group at position 3 and a fluorine atom at position 7. Coumarins are benzopyrone-based compounds widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The bromoacetyl moiety at position 3 serves as a reactive site for nucleophilic substitution, enabling the synthesis of heterocyclic derivatives (e.g., pyran, pyridine, thiazole) with enhanced bioactivity . The 7-fluoro substituent introduces electron-withdrawing effects, which may improve metabolic stability and modulate interactions with biological targets .

This compound is synthesized via halogenation of acetyl-substituted coumarin precursors. For example, 3-acetyl-7-fluorochromen-2-one undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield the bromoacetyl derivative . Structural characterization typically employs IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry .

Properties

IUPAC Name |

3-(2-bromoacetyl)-7-fluorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO3/c12-5-9(14)8-3-6-1-2-7(13)4-10(6)16-11(8)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKTXAWIRPEKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetyl)-7-fluorochromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination and fluorination steps . The general synthetic route can be summarized as follows:

Condensation Reaction: Salicylaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form 3-acetylcoumarin.

Bromination: The acetyl group of 3-acetylcoumarin is brominated using bromine or N-bromosuccinimide to yield 3-(2-Bromoacetyl)coumarin.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoacetyl)-7-fluorochromen-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, such as thiazoles and imidazoles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Cyclization Reactions: Cyclization reactions often require catalysts such as Lewis acids or bases and are conducted under reflux conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.

Cyclization Reactions: Heterocyclic compounds such as thiazoles, imidazoles, and pyrazoles.

Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered chemical properties.

Scientific Research Applications

Medicinal Chemistry

3-(2-Bromoacetyl)-7-fluorochromen-2-one has been explored for its potential as an anticancer agent . Research indicates that it exhibits significant cytotoxic effects against various human cancer cell lines by interacting with enzymes involved in cancer pathways, particularly prostaglandin G/H synthase 1. This interaction can disrupt prostaglandin synthesis, which plays a critical role in tumor growth and inflammation .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent , demonstrating activity against several bacterial strains. Its ability to modify enzyme activity through nucleophilic substitution reactions allows it to disrupt bacterial metabolic pathways, making it a candidate for developing new antibiotics .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex heterocyclic compounds. Its electrophilic nature enables it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, facilitating the creation of novel molecular frameworks used in drug development .

Biochemical Research

The compound is utilized in biochemical studies to investigate enzyme interactions and signaling pathways. Its ability to form covalent bonds with thiol groups in proteins allows researchers to explore mechanisms of enzyme inhibition and modulation .

Case Study 1: Anticancer Activity

A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another research project, derivatives of this compound were tested against multi-drug resistant bacterial strains. The results indicated that modifications to the bromoacetyl group enhanced antimicrobial efficacy, suggesting that further structural optimization could lead to more effective antibiotic candidates .

Mechanism of Action

The mechanism of action of 3-(2-Bromoacetyl)-7-fluorochromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

3-(2-Bromoacetyl)-2H-chromen-2-one (Non-fluorinated analog)

- Key Difference : Lacks the 7-fluoro substituent.

- Reactivity : The bromoacetyl group at position 3 facilitates nucleophilic substitution to form pyran, pyridine, and thiazole derivatives. These compounds exhibit cytotoxic activity against human cancer cell lines (e.g., HepG2, MCF-7) with IC50 values ranging from 2.5–15 µM .

- Biological Activity : Derivatives show moderate to high cytotoxicity, with thiazole hybrids demonstrating the highest potency .

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

- Key Difference : Bromine is on a methyl group at position 4, with a hydroxyl group at position 7.

- Reactivity : The bromomethyl group undergoes alkylation or elimination reactions. The hydroxyl group enhances solubility but reduces metabolic stability compared to the 7-fluoro analog .

- Applications : Used in fluorescence-based assays due to its hydroxycoumarin core .

Halogenation Patterns and Electronic Effects

3-(2-Bromoacetyl)-6,8-dihalo-chromen-2-one

7-(2-Bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one

- Key Difference : Bromine is part of an ethoxy chain at position 7.

- Properties : The ethoxy chain enhances steric bulk, which may hinder interactions with enzymatic targets. Dimethoxyphenyl and methyl groups contribute to π-π stacking and hydrophobic interactions .

Heterocyclic Hybrids

3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one

- Key Difference : Incorporates a bromophenyl-thiazole moiety at position 3 and a chloro-fluorobenzyloxy group at position 7.

- Activity : The thiazole ring enhances metal-binding capacity, while the chloro-fluoro substituent may improve target selectivity. Reported to inhibit kinase pathways in cancer cells .

3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one

- Key Difference : Features a trifluoromethylbenzyloxy group at position 7 and a benzothiazole ring at position 3.

- Impact : The trifluoromethyl group increases electronegativity and resistance to oxidative metabolism, prolonging half-life in vivo .

Biological Activity

3-(2-Bromoacetyl)-7-fluorochromen-2-one is a synthetic compound that has garnered attention for its diverse biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and cellular effects, supported by relevant case studies and research findings.

Target of Action

The primary target of this compound is Prostaglandin G/H synthase 1 (PGHS-1) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds involved in various physiological processes, including inflammation and cell signaling.

Mode of Action

Upon interaction with PGHS-1, the compound alters the synthesis of prostaglandins, leading to a cascade of cellular responses. The inhibition of PGHS-1 can result in significant changes in the levels of prostaglandins, which are known to influence cancer cell proliferation and survival.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Electrophilic Behavior : The compound acts as an electrophile, engaging with nucleophilic sites on enzymes such as thiol groups in cysteine residues. This interaction can modify enzyme activity through covalent bonding.

- Enzyme Interaction : It interacts with proteins involved in key cellular signaling pathways, impacting their function and downstream effects.

Cytotoxicity

The compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and others. It inhibits cell proliferation and induces apoptosis through the following mechanisms:

- Inhibition of Cell Signaling Pathways : It affects pathways like MAPK/ERK, leading to altered gene expression and reduced cell survival.

- Metabolic Disruption : The compound inhibits key metabolic enzymes, disrupting energy production and biosynthetic processes essential for cancer cell survival.

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro studies reported that this compound exhibits IC50 values in the micromolar range against multiple cancer cell lines. For instance, it was found to have potent antiproliferative effects on A549 cells with an IC50 value around 10 µM .

- Mechanistic Insights : Research indicates that the compound can inhibit tubulin polymerization by binding to the colchicine site on tubulin, causing G2-M phase arrest in the cell cycle. This mechanism is crucial for its anticancer properties .

Summary of Chemical Reactions

This compound undergoes several chemical reactions that enhance its biological activity:

| Type of Reaction | Description |

|---|---|

| Nucleophilic Substitution | The bromoacetyl group reacts with nucleophiles like amines and thiols. |

| Cyclization Reactions | Can form heterocyclic compounds such as thiazoles and imidazoles. |

| Oxidation and Reduction | Alters oxidation states to yield different derivatives. |

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-bromoacetyl)-7-fluorochromen-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, bromoacetyl groups are introduced using brominated reagents (e.g., 2-bromoacetyl chloride) under anhydrous conditions in dichloromethane or acetone, catalyzed by bases like potassium carbonate . Yield optimization requires precise control of stoichiometry, temperature (reflux conditions), and reaction time. Contradictions in yields across studies often arise from variations in solvent polarity or catalyst efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorination at C7, bromoacetyl at C3) and assess electronic environments .

- IR Spectroscopy : Identifies carbonyl stretches (C=O of chromenone at ~1650–1700 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying purity .

Q. How can researchers ensure the stability of this compound during storage?

The bromoacetyl group is hydrolytically sensitive. Storage recommendations:

- Temperature : –20°C in inert atmospheres (argon or nitrogen) .

- Solvent : Anhydrous DMSO or DMF to prevent moisture-induced degradation.

- Light Protection : Amber vials to avoid photolytic cleavage of the chromenone core .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for fluorinated chromenone derivatives?

Discrepancies in IC₅₀ values or receptor binding may stem from:

- Structural Isomerism : Fluorine position (C7 vs. other positions) alters electronic effects. Computational docking studies (e.g., AutoDock Vina) can predict binding modes .

- Purity Issues : HPLC or GC-MS validation is essential, as trace impurities (e.g., unreacted bromoacetyl precursors) may skew assays .

Q. How does the bromoacetyl moiety influence the compound’s reactivity in cross-coupling reactions?

The bromoacetyl group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Pd Catalysis : Pd(PPh₃)₄ enables aryl boronic acid coupling at the bromoacetyl site, forming biaryl hybrids .

- Side Reactions : Competing hydrolysis of the acetyl group necessitates dry conditions and chelating ligands (e.g., XPhos) to stabilize intermediates .

Q. What mechanistic insights explain the stereochemical outcomes of derivatization reactions involving this compound?

Racemization can occur during amide formation (e.g., Schotten-Baumann reactions with 7-aminochromenones). Steric hindrance from the fluorochromenone core favors axial attack, leading to specific enantiomers. Chiral HPLC or circular dichroism (CD) is used to resolve and characterize stereoisomers .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Tools like SwissADME or Maestro Schrödinger Suite calculate:

- LogP : ~2.5–3.0 (moderate lipophilicity due to fluorine and bromine).

- Metabolic Stability : Cytochrome P450 interactions via docking simulations.

- Bioavailability : Fluorine enhances membrane permeability, but bromine may increase molecular weight, reducing absorption .

Methodological Challenges and Solutions

Q. What experimental designs mitigate side reactions during bromoacetyl functionalization?

- Low-Temperature Reactions : Slow addition of bromoacetyl chloride at 0–5°C minimizes undesired dimerization .

- Protecting Groups : Temporary protection of the chromenone carbonyl with trimethylsilyl groups prevents unwanted nucleophilic attacks .

Q. How do researchers validate the electronic effects of fluorine substitution on chromenone reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.